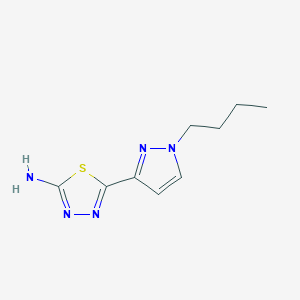

5-(1-butyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Beschreibung

5-(1-Butyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 1-butylpyrazole group. The 1,3,4-thiadiazole scaffold is renowned for its electron-deficient aromatic system, enabling diverse non-covalent interactions (e.g., hydrogen bonding, π–π stacking) critical for biological activity .

Eigenschaften

IUPAC Name |

5-(1-butylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5S/c1-2-3-5-14-6-4-7(13-14)8-11-12-9(10)15-8/h4,6H,2-3,5H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQFBXHQZZMGQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CC(=N1)C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-butyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves the formation of the pyrazole ring followed by the construction of the thiadiazole ring. One common method starts with the reaction of 1-butylhydrazine with ethyl acetoacetate to form 1-butyl-3-methyl-1H-pyrazole-5-carboxylate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the desired thiadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Alkylation

The amine group undergoes alkylation with alkyl halides or aldehydes under mild conditions:

Example :

Acylation

The amine reacts with acyl chlorides or anhydrides:

Example :

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring participates in EAS at the C-4 position due to electron-withdrawing effects of the thiadiazole:

Example :

-

Observed in analogues with substituents directing electrophiles.

Nucleophilic Substitution

The chlorine atom (if present in analogues) is replaced by nucleophiles:

Example :

-

Critical for modifying bioactivity.

Formation of Triazole Derivatives

The thiadiazole ring undergoes ring-opening under basic conditions to form triazoles:

Example :

Coordination Reactions

The thiadiazole nitrogen and pyrazole NH act as ligands for metal ions:

Example :

Enzyme Inhibition

The compound inhibits β-lactamase via covalent binding to catalytic serine residues:

Mechanism :

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Biological Activities

5-(1-butyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine exhibits a range of biological activities that make it a candidate for further research in drug development:

- Antimicrobial Activity : Studies have shown that compounds containing thiadiazole and pyrazole rings possess significant antibacterial and antifungal properties. For instance, derivatives of pyrazole have been screened against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with promising results indicating their potential as antimicrobial agents .

- Anticancer Potential : The compound's structure allows it to interact with specific enzymes or receptors involved in cancer pathways. Preliminary data suggest that it may inhibit cancer cell proliferation, making it a candidate for anticancer drug development .

- Antioxidant Properties : Thiadiazole derivatives have been reported to exhibit antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the applications of this compound in various contexts:

Wirkmechanismus

The mechanism of action of 5-(1-butyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of 1,3,4-Thiadiazol-2-amine Derivatives

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Nitrofuran and nitroimidazole substituents (e.g., Compound 19 and 20 in ) enhance antiparasitic activity, likely due to redox-active nitro groups disrupting pathogen metabolism.

- Aromatic vs. Aliphatic Substituents : Pyridyl and phenyl derivatives (e.g., ) exhibit fungicidal or market-ready profiles, whereas alkyl chains (e.g., ethylpropyl, dimethylpropyl) prioritize physicochemical properties like solubility and logP .

Key Observations :

- Thiadiazole Core Role : The central 1,3,4-thiadiazol-2-amine moiety is critical for hydrogen bonding with biological targets (e.g., SARS-CoV-2 Mpro’s Cys44 and His164) .

- Substituent-Driven Selectivity : Oxadiazole analogs (e.g., Compound 5 in ) show stronger interactions with Glu166, while thiadiazole-indole hybrids prioritize His164, highlighting substituent-dependent target specificity.

- Therapeutic Potency : Quinazoline-thiadiazole hybrids exhibit dual GSK-3 inhibition and hypoglycemic effects, suggesting synergistic pharmacophores .

Table 3: Physicochemical Properties of Selected Analogs

Key Observations :

- Synthetic Accessibility : Pyridyl and simple alkyl analogs are synthetically straightforward, while pyrazole-thiadiazole hybrids require complex coupling reactions, impacting scalability.

Biologische Aktivität

5-(1-butyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.

1. Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 257.74 g/mol. The compound features a thiadiazole ring fused with a pyrazole moiety, which is known for conferring various pharmacological properties.

2. Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with thioketones or thioamides under acidic conditions. For instance, one reported method includes the treatment of specific hydrazinecarbothioamide derivatives with sulfuric acid, resulting in the formation of the target compound through cyclization reactions .

3.1 Antimicrobial Activity

Research has shown that compounds containing thiadiazole and pyrazole groups exhibit notable antimicrobial properties. In particular, derivatives similar to this compound have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating moderate to strong inhibitory effects .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 μg/mL |

| Escherichia coli | 250 μg/mL |

| Candida albicans | 250 μg/mL |

3.2 Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been investigated. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific activity of this compound in this regard remains to be fully elucidated but aligns with the observed trends in similar compounds.

3.3 Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests that this compound may also possess anti-inflammatory properties worth exploring further.

The biological mechanisms underlying the activity of this compound are likely multifaceted:

- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism are common pathways for thiadiazole derivatives.

- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and inhibition of specific kinases involved in cancer cell survival have been suggested for related compounds.

5. Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of thiadiazole derivatives:

- A study demonstrated that modifications on the pyrazole ring significantly influenced the antimicrobial activity against Gram-positive bacteria .

- Another investigation highlighted the structure–activity relationship (SAR) of thiadiazole-based compounds, suggesting that electron-withdrawing groups enhance biological activity .

6.

This compound represents a promising scaffold in medicinal chemistry with potential applications in treating infections and cancer. Further research is warranted to fully characterize its biological activities and elucidate the underlying mechanisms.

Q & A

Q. What are the recommended methods for synthesizing 5-(1-butyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves condensation of pyrazole and thiadiazole precursors. For example:

- Traditional reflux : Combine 1-butyl-1H-pyrazole-3-carboxylic acid (or derivatives) with thiosemicarbazide in POCl₃ under reflux (90°C, 3–6 hours) . Adjust pH to precipitate the product.

- Ultrasound-assisted synthesis : Reduces reaction time and improves yield by enhancing mass transfer. Use ethanol/water as solvent, irradiate at 40–50°C for 1–2 hours, followed by recrystallization .

- Optimization parameters : Monitor temperature, solvent polarity, and stoichiometry. For example, POCl₃ acts as both solvent and dehydrating agent in traditional methods , while ultrasound methods reduce side reactions .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

Q. How should researchers design initial biological activity assays for this compound?

Methodological Answer:

- In vitro screening :

- Positive controls : Compare to standard drugs (e.g., ampicillin for antimicrobial studies) .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism of thiadiazole ring formation?

Methodological Answer:

Q. How can structural variations in the pyrazole moiety influence biological activity, and how should contradictory data be resolved?

Methodological Answer:

- Structure-activity relationship (SAR) :

- Resolving contradictions :

Q. What safety protocols are critical for handling this compound during synthesis and storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.